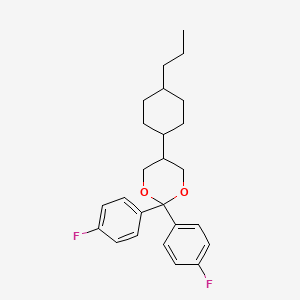
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes two fluorophenyl groups and a propylcyclohexyl group attached to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Propylcyclohexyl Group: The propylcyclohexyl group is attached through a series of reactions, including alkylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
反応の種類
2,2-ビス(4-フルオロフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサンは、以下の反応を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、還元誘導体の生成につながる可能性があります。
置換: フルオロフェニル基は、置換反応に関与することができ、新しい化合物の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は酸化物を生成する可能性があり、置換反応は様々な置換誘導体を生成する可能性があります。
科学的研究の応用
2,2-ビス(4-フルオロフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサンは、いくつかの科学研究の応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探索するための研究が進められています。
産業: これは、新しい材料や化学プロセスの開発に使用されています。
作用機序
2,2-ビス(4-フルオロフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサンの作用機序は、分子標的や経路との相互作用を含みます。フルオロフェニル基は、特定の酵素や受容体と相互作用し、生物学的効果をもたらす可能性があります。プロピルシクロヘキシル基は、化合物の溶解性と生物学的利用能に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2,2-ビス(4-クロロフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサン
- 2,2-ビス(4-ブロモフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサン
- 2,2-ビス(4-メチルフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサン
独自性
2,2-ビス(4-フルオロフェニル)-5-(4-プロピルシクロヘキシル)-1,3-ジオキサンは、フッ素原子の存在によって独特です。フッ素原子は、化学的および生物学的特性に大きな影響を与える可能性があります。フッ素原子は、塩素化、臭素化、またはメチル化されたアナログと比較して、化合物の安定性、反応性、および生物学的標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
- 2,2-Bis(4-chlorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 2,2-Bis(4-bromophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 2,2-Bis(4-methylphenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
Uniqueness
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its chlorinated, brominated, or methylated analogs.
特性
CAS番号 |
876041-50-8 |
|---|---|
分子式 |
C25H30F2O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
2,2-bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C25H30F2O2/c1-2-3-18-4-6-19(7-5-18)20-16-28-25(29-17-20,21-8-12-23(26)13-9-21)22-10-14-24(27)15-11-22/h8-15,18-20H,2-7,16-17H2,1H3 |
InChIキー |
ATNNIFWKCURHGL-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2COC(OC2)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















